molecular formula C15H12N2O6 B11522373 Benzoic acid, 2-[3-(5-nitro-2-furyl)-1-oxo-2-propenylamino]-, methyl ester

Benzoic acid, 2-[3-(5-nitro-2-furyl)-1-oxo-2-propenylamino]-, methyl ester

Cat. No.: B11522373
M. Wt: 316.26 g/mol
InChI Key: NEHQPJSGVKLRQY-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Mechanism of Action

The mechanism of action of methyl 2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enamido]benzoate involves the interaction of the nitrofuran moiety with microbial enzymes. The nitro group is reduced within the microbial cell, leading to the formation of reactive intermediates that cause damage to cellular components . This results in the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Methyl 2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enamido]benzoate can be compared with other nitrofuran derivatives such as:

Properties

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

methyl 2-[[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C15H12N2O6/c1-22-15(19)11-4-2-3-5-12(11)16-13(18)8-6-10-7-9-14(23-10)17(20)21/h2-9H,1H3,(H,16,18)/b8-6+

InChI Key

NEHQPJSGVKLRQY-SOFGYWHQSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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